N-(4-{[(2-chloro-4-fluorophenyl)sulfonyl]amino}phenyl)-N-methylacetamide
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Overview
Description
N-[4-(2-Chloro-4-fluorobenzenesulfonamido)phenyl]-N-methylacetamide is a complex organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a sulfonamide group attached to a phenyl ring, which is further substituted with chlorine and fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(2-Chloro-4-fluorobenzenesulfonamido)phenyl]-N-methylacetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Nitration and Reduction: The initial step involves the nitration of 2-chloro-4-fluorotoluene to form 2-chloro-4-fluoronitrobenzene. This is followed by the reduction of the nitro group to form 2-chloro-4-fluoroaniline.
Sulfonation: The 2-chloro-4-fluoroaniline is then subjected to sulfonation using chlorosulfonic acid to form 2-chloro-4-fluorobenzenesulfonamide.
Coupling Reaction: The final step involves the coupling of 2-chloro-4-fluorobenzenesulfonamide with N-methylacetamide under appropriate reaction conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[4-(2-Chloro-4-fluorobenzenesulfonamido)phenyl]-N-methylacetamide can undergo various chemical reactions, including:
Substitution Reactions: The presence of chlorine and fluorine atoms makes the compound susceptible to nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the sulfonamide group.
Coupling Reactions: The compound can participate in coupling reactions, forming larger molecular structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols, typically under basic conditions.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Coupling Reactions: Catalysts such as palladium or copper are often used in coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while coupling reactions can produce complex molecular architectures.
Scientific Research Applications
N-[4-(2-Chloro-4-fluorobenzenesulfonamido)phenyl]-N-methylacetamide has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme inhibition and protein interactions due to its ability to form stable complexes with biological molecules.
Medicine: The compound has potential therapeutic applications, particularly as an antimicrobial and anti-inflammatory agent.
Industry: It is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-[4-(2-Chloro-4-fluorobenzenesulfonamido)phenyl]-N-methylacetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonamide group can form strong hydrogen bonds with active sites of enzymes, inhibiting their activity. Additionally, the presence of chlorine and fluorine atoms can enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N-Fluorobenzenesulfonimide: A related compound used as an electrophilic fluorinating agent.
2-Chloro-4-fluorobenzenesulfonamide: A precursor in the synthesis of the target compound.
N-(2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide: Another sulfonamide derivative with similar applications.
Uniqueness
N-[4-(2-Chloro-4-fluorobenzenesulfonamido)phenyl]-N-methylacetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chlorine and fluorine atoms enhances its reactivity and binding affinity, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C15H14ClFN2O3S |
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Molecular Weight |
356.8 g/mol |
IUPAC Name |
N-[4-[(2-chloro-4-fluorophenyl)sulfonylamino]phenyl]-N-methylacetamide |
InChI |
InChI=1S/C15H14ClFN2O3S/c1-10(20)19(2)13-6-4-12(5-7-13)18-23(21,22)15-8-3-11(17)9-14(15)16/h3-9,18H,1-2H3 |
InChI Key |
NIYULTAEBYRMLN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N(C)C1=CC=C(C=C1)NS(=O)(=O)C2=C(C=C(C=C2)F)Cl |
Origin of Product |
United States |
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